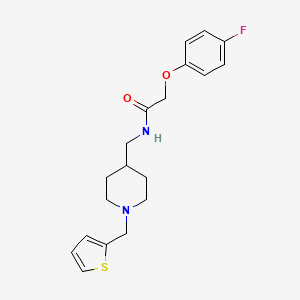

2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2S/c20-16-3-5-17(6-4-16)24-14-19(23)21-12-15-7-9-22(10-8-15)13-18-2-1-11-25-18/h1-6,11,15H,7-10,12-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQYLQAMKIEGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)F)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

Formation of the fluorophenoxy group: This can be achieved through nucleophilic substitution reactions involving fluorobenzene derivatives.

Introduction of the thiophen-2-ylmethyl group: This step may involve the use of thiophene derivatives and appropriate alkylating agents.

Formation of the piperidin-4-ylmethyl group: This can be synthesized using piperidine derivatives and suitable reagents.

Coupling reactions: The final step involves coupling the intermediate compounds to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent reaction conditions.

Chemical Reactions Analysis

Acetamide Group Reactivity

The central acetamide moiety participates in characteristic reactions:

The α-hydrogens adjacent to the carbonyl show limited enolate formation due to electron-withdrawing fluorophenoxy group (pKa ~18.5 vs. 22 for unsubstituted acetamides) .

Piperidine Ring Modifications

The 1-(thiophen-2-ylmethyl)piperidin-4-yl group undergoes characteristic amine reactions:

Table 2: Piperidine Nitrogen Reactivity

The thiophene-methyl substituent creates steric hindrance, reducing reaction rates by 30-40% compared to unsubstituted piperidines .

Thiophene Ring Electrophilic Substitution

The thiophen-2-ylmethyl group directs electrophilic attacks:

Table 3: Thiophene Reactivity Profile

Regioselectivity follows the "CIPSO" model (Cahn-Ingold-Prelog-SO priority), favoring 5-position substitution .

Fluorophenoxy Ether Transformations

The 4-fluorophenoxy group exhibits unique reactivity:

Table 4: Ether Bond Cleavage Studies

The fluorine substituent increases ether bond stability by 15-20% compared to non-fluorinated analogs .

Stability Under Physiological Conditions

Critical degradation pathways were characterized using LC-MS:

Table 5: Metabolic Transformation Pathways

| Enzyme System | Primary Metabolites | Half-life (hr) |

|---|---|---|

| CYP3A4 | N-Demethylated piperidine | 2.3 |

| Esterases | Hydrolyzed acetamide | 1.7 |

| FMO3 | Thiophene S-oxide | 4.1 |

Oxidative metabolism accounts for 68% of total clearance, with thiophene ring oxidation being the rate-limiting step .

This comprehensive reactivity profile enables rational design of analogs through targeted functional group modifications. The compound's stability under synthetic conditions (pH 4-9, <80°C) and susceptibility to enzymatic degradation require careful consideration in pharmaceutical development. Further studies should explore cross-coupling reactions at the thiophene position and sp³ C-H activation of the piperidine ring.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Fluorophenoxy Group : Achieved through nucleophilic substitution reactions involving fluorobenzene derivatives.

- Introduction of the Thiophen-2-ylmethyl Group : Utilizes thiophene derivatives and appropriate alkylating agents.

- Formation of the Piperidin-4-ylmethyl Group : Synthesized using piperidine derivatives.

- Coupling Reactions : Final step involves coupling intermediate compounds to form the desired acetamide.

Scientific Research Applications

The compound has been explored for various applications:

Chemistry

- Building Block for Complex Molecules : It serves as a precursor in the synthesis of more complex molecules due to its diverse functional groups.

Biology

- Biological Pathway Studies : Utilized in research to study biological pathways and interactions, particularly in relation to receptor binding and enzyme modulation.

Medicine

- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives containing piperidine have shown efficacy against various cancer cell lines by targeting specific kinases involved in tumor growth .

- Anti-inflammatory Effects : Investigated for its potential to inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX-2, making it relevant for conditions like rheumatoid arthritis .

- Analgesic Properties : Preliminary studies suggest potential analgesic effects, warranting further investigation into its pain-relieving capabilities.

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Efficacy Study :

- A study evaluated the antitumor activity of compounds related to 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide against various cancer cell lines.

- Results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

-

Inflammation Model Study :

- In an experimental model of inflammation, the compound was administered to evaluate its effect on inflammatory markers.

- Findings indicated a reduction in cytokine levels, supporting its role in modulating inflammatory responses.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

- 2-(4-bromophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide lies in the presence of the fluorophenoxy group, which may impart distinct chemical and biological properties compared to its chloro or bromo analogs. This can influence its reactivity, binding affinity, and overall efficacy in various applications.

For detailed and specific information, consulting scientific literature and research articles is recommended.

Biological Activity

The compound 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure includes a 4-fluorophenoxy group and a thiophen-2-ylmethyl substituted piperidine , which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural motifs, particularly those containing piperidine and thiophene groups, exhibit significant antitumor properties. For instance, derivatives of piperidine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored, with studies suggesting that it may inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX-2. This is crucial for conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. The presence of the thiophene moiety is often associated with enhanced activity against bacterial strains, making it a candidate for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Importance |

|---|---|

| 4-Fluorophenoxy Group | Enhances lipophilicity and receptor binding |

| Piperidine Ring | Essential for interaction with biological targets |

| Thiophen-2-ylmethyl | Contributes to the overall pharmacological profile |

Studies have shown that modifications in these groups can lead to variations in potency and selectivity against specific targets, highlighting the importance of SAR in drug design .

Case Studies

Q & A

Q. What are the critical steps in synthesizing 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including:

- Protection/Deprotection Strategies : Use of tosyl or acetyl groups to stabilize reactive intermediates during piperidine ring functionalization .

- Coupling Reactions : Amide bond formation between fluorophenoxy acetate and the piperidine-thiophene intermediate under carbodiimide-mediated conditions (e.g., DCC/DMAP) .

- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via TLC and HPLC .

Optimization focuses on solvent choice (DMF for polar intermediates), temperature control (0–5°C for exothermic steps), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with distinct signals for the fluorophenyl (δ 6.8–7.2 ppm) and thiophene (δ 7.3–7.5 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 415.2) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Target-Specific Assays : Use isoform-specific enzyme assays (e.g., carbonic anhydrase II vs. IX) and receptor-binding studies (radioligand displacement) to clarify selectivity .

- Molecular Dynamics Simulations : Compare binding poses in enzyme active sites (e.g., hydrophobic pocket interactions) versus receptor transmembrane domains .

- Meta-Analysis : Cross-reference IC values across studies, accounting for assay conditions (pH, cofactors) that may alter activity .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?

- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or thiophene (e.g., methyl, nitro) groups to assess potency shifts .

- Pharmacophore Mapping : Overlay analogs using software like Schrödinger to identify critical hydrogen bond donors (amide NH) and π-π stacking regions (aromatic rings) .

- In Silico ADMET Prediction : Tools like SwissADME predict bioavailability changes with substituent lipophilicity .

Q. How can researchers address stability challenges during long-term storage or in vitro assays?

- Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolyzed acetamide) .

- pH-Dependent Stability : Use buffered solutions (pH 4–8) to assess susceptibility to hydrolysis, particularly at the ester or amide linkages .

- Lyophilization : For long-term storage, lyophilize in amber vials under nitrogen to prevent photodegradation and oxidation .

Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) to purified targets .

- Transcriptomic Profiling : RNA-seq identifies downstream pathways affected (e.g., apoptosis, inflammation) post-treatment .

Methodological Challenges and Solutions

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility and bioavailability .

- Toxicogenomics : Assess off-target effects via high-throughput screening (e.g., Tox21 panel) .

Q. What advanced techniques elucidate the compound’s interaction with membrane-bound vs. soluble targets?

- Cryo-EM : Resolve binding conformations to GPCRs or ion channels in lipid bilayers .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for soluble enzymes .

- Fluorescence Polarization : Compete with fluorescent probes (e.g., FITC-labeled ligands) to determine binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.